molecular formula C10H8N2O B096802 [3,3'-bipyridin]-5-ol CAS No. 15862-23-4

[3,3'-bipyridin]-5-ol

Cat. No.: B096802
CAS No.: 15862-23-4
M. Wt: 172.18 g/mol
InChI Key: SNAUVVMVPQDHLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5α-Androst-2-ene-17-one involves the use of a supported heteropolyacid catalyst. The process includes the following steps:

  • Preparing a loaded heteropoly acid catalyst by adopting an impregnation method.
  • Refluxing epiandrosterone and removing the 3-hydroxyl group in an organic solvent under the catalysis of the supported heteropolyacid catalyst to obtain 5α-androstane-2-alkene-17-ketone and its isomers.
  • Purifying the product through ethanol recrystallization .

Industrial Production Methods: The industrial production of 5α-Androst-2-ene-17-one can achieve a yield of over 90% with high-performance liquid chromatography purity exceeding 98%. This method is considered green and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5α-Androst-2-ene-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other steroidal compounds.

    Substitution: It can undergo substitution reactions to form various esters and other derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5α-Androst-2-ene-17-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 5α-Androst-2-ene-17-one involves its interaction with androgen receptors. As a derivative of dihydrotestosterone, it binds to androgen receptors, influencing gene expression and promoting anabolic-androgenic effects. The molecular targets include various enzymes and pathways involved in steroid metabolism .

Comparison with Similar Compounds

Uniqueness: 5α-Androst-2-ene-17-one is unique due to its specific structure and its role as a naturally occurring pheromone in certain animals.

Properties

IUPAC Name

5-pyridin-3-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUVVMVPQDHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470477
Record name [3,3']Bipyridinyl-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-23-4
Record name [3,3′-Bipyridin]-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3']Bipyridinyl-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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